Sulfo-Cyanine7 amine
Overview
Description
Sulfo-Cyanine7 amine is a sulfonated amino derivative of Cyanine7, a near-infrared (NIR) dye. This compound is known for its water solubility and its ability to be used in various biochemical applications, particularly in the field of imaging. The compound has a molecular formula of C₄₃H₅₈N₄O₇S₂ and a molecular weight of 807.07 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfo-Cyanine7 amine can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of thiols with amines under oxidative conditions to form sulfonamides . The process is efficient and environmentally friendly, as it does not require additional pre-functionalization and de-functionalization steps, thus reducing waste generation.
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in bulk quantities and subjected to rigorous quality control measures, including NMR and HPLC-MS analysis, to confirm its purity and structural integrity .
Chemical Reactions Analysis
Types of Reactions
Sulfo-Cyanine7 amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with electrophilic groups, such as NHS esters and epoxides, to form stable conjugates.
Enzymatic Reactions: It can also participate in enzymatic reactions involving transamination.
Common Reagents and Conditions
NHS Esters: Used for labeling proteins and other biomolecules.
Epoxides: React with the amine group to form stable adducts.
Oxidative Conditions: Required for the initial synthesis of the compound from thiols and amines.
Major Products Formed
The major products formed from these reactions are typically conjugates of this compound with various biomolecules, which are used in imaging and diagnostic applications .
Scientific Research Applications
Sulfo-Cyanine7 amine is widely used in scientific research due to its unique properties:
Chemistry: Used as a fluorescent probe for labeling and detecting various chemical species.
Biology: Employed in bioimaging to visualize cellular and molecular processes in living organisms.
Medicine: Utilized in diagnostic imaging to detect and monitor diseases, including cancer.
Industry: Applied in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of Sulfo-Cyanine7 amine involves its ability to absorb and emit light in the near-infrared region. This property allows it to be used as a fluorescent probe for imaging applications. The compound interacts with molecular targets through its amine group, forming stable conjugates that can be detected using fluorescence-based techniques .
Comparison with Similar Compounds
Similar Compounds
Sulfo-Cyanine7.5: An analog of Sulfo-Cyanine7 with higher emission quantum yield and a linker arm.
Indocyanine Green: Another NIR dye used for imaging applications.
Uniqueness
Sulfo-Cyanine7 amine is unique due to its high water solubility and its ability to form stable conjugates with various biomolecules. This makes it particularly useful for in vivo imaging applications, where water solubility and stability are critical .
Biological Activity
Sulfo-Cyanine7 amine (Sulfo-Cy7) is a near-infrared (NIR) fluorescent dye that has gained significant attention in biological and biomedical research due to its unique spectral properties and versatility in various applications. This compound is particularly valued for its strong fluorescence, high photostability, and excellent water solubility, which are attributed to its sulfonate groups. These characteristics make Sulfo-Cy7 an ideal candidate for deep tissue imaging, bioconjugation, and labeling biomolecules such as proteins and nucleic acids.
Spectral Properties
The spectral properties of Sulfo-Cy7 are critical for its application in imaging and diagnostics. The key properties include:
- Absorption Maximum : ~750 nm
- Emission Maximum : ~773 nm
- Stokes Shift : ~23 nm
- Quantum Yield : High quantum yield enhances fluorescence intensity.
- Solubility : Excellent solubility in water, DMF, and DMSO due to sulfonate groups.
Property | Value |
---|---|
Chemical Formula | C₄₃H₅₈N₄O₇S₂ |
Molecular Weight | 807.07 g/mol |
Appearance | Dark green powder |
Purity | 95% (NMR 1H, HPLC-MS) |
Storage Conditions | -20°C in the dark |
Applications in Biological Research
Sulfo-Cy7 is utilized in various biological applications due to its favorable properties:
- In Vivo Imaging : Its NIR fluorescence allows for deep tissue imaging with minimal background interference, making it suitable for studying live organisms.
- Fluorescence Microscopy : Enables high-resolution imaging of cellular structures and dynamics.
- Flow Cytometry : Provides distinct signals for accurate cell sorting and analysis.
- Bioconjugation : Efficiently labels proteins, antibodies, and nucleic acids for tracking and functional studies.
- Molecular Probes : Used in bioanalytical assays to investigate molecular interactions.
Study 1: In Vivo Imaging of Tumors
A study published in Communications Biology demonstrated the use of Sulfo-Cy7 in tumor imaging. Researchers utilized self-assembled hydrogels loaded with Sulfo-Cy7 to visualize tumor growth in murine models. The results indicated that the dye provided clear imaging of tumor margins, aiding in surgical planning and assessment of treatment efficacy .
Study 2: Bioconjugation Techniques
Research highlighted by MedChemExpress explored the bioconjugation capabilities of Sulfo-Cy7 amine with various electrophilic targets. The study found that the amine group facilitated efficient labeling of antibodies, enhancing their visibility in immunological assays . This property is particularly beneficial for developing antibody-drug conjugates (ADCs) used in targeted cancer therapies.
Study 3: Flow Cytometry Applications
In a study focusing on cell sorting techniques, Sulfo-Cy7 was shown to improve the resolution of flow cytometry analyses. The dye's distinct emission profile allowed for better differentiation between cell populations, which is crucial for immunological studies and therapeutic monitoring .
Properties
IUPAC Name |
1-[6-(6-azaniumylhexylamino)-6-oxohexyl]-3,3-dimethyl-2-[2-[3-[2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H58N4O7S2/c1-42(2)35-29-33(55(49,50)51)19-21-37(35)46(5)39(42)23-17-31-14-13-15-32(28-31)18-24-40-43(3,4)36-30-34(56(52,53)54)20-22-38(36)47(40)27-12-8-9-16-41(48)45-26-11-7-6-10-25-44/h17-24,28-30H,6-16,25-27,44H2,1-5H3,(H2-,45,48,49,50,51,52,53,54) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPXHFWUNXBKET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=CC(=CC=C4C(C5=C(N4CCCCCC(=O)NCCCCCC[NH3+])C=CC(=C5)S(=O)(=O)[O-])(C)C)CCC3)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H58N4O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
807.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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